molecular formula C13H20N2O B1592458 [4-(4-Ethylpiperazin-1-yl)phenyl]methanol CAS No. 402745-30-6

[4-(4-Ethylpiperazin-1-yl)phenyl]methanol

Cat. No. B1592458
M. Wt: 220.31 g/mol
InChI Key: HWFUWSSTCWTUSE-UHFFFAOYSA-N
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Description

“[4-(4-Ethylpiperazin-1-yl)phenyl]methanol” is an organic compound with the molecular formula C13H20N2O . It has a molecular weight of 220.31 .


Molecular Structure Analysis

The InChI code for “[4-(4-Ethylpiperazin-1-yl)phenyl]methanol” is 1S/C13H20N2O/c1-2-14-7-9-15 (10-8-14)13-6-4-3-5-12 (13)11-16/h3-6,16H,2,7-11H2,1H3 .


Physical And Chemical Properties Analysis

“[4-(4-Ethylpiperazin-1-yl)phenyl]methanol” has a predicted boiling point of 376.6±42.0 °C and a predicted density of 1.079±0.06 g/cm3 . The pKa is predicted to be 15.05±0.10 .

Scientific Research Applications

Synthesis and Analgesic Action

A study by Malinka et al. (2005) involved the preparation of new N-[2-(4-substitutedpiperazin-1-yl)ethyl]-1-(n-butyl or phenyl)-2,5-dimethyl-3,4-pyrroledicarboximides, showing potential as analgesic agents in animal models. This research demonstrates the compound's relevance in developing new analgesic medications (Malinka et al., 2005).

Antimicrobial Activity and Molecular Modeling

Mandala et al. (2013) synthesized novel compounds including the 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one series, showing significant antimicrobial activity. The study also utilized docking studies to understand the compounds' interactions, highlighting their potential in antimicrobial therapy (Mandala et al., 2013).

Development of Endocannabinoid Hydrolases Inhibitors

Research by Morera et al. (2012) on the development and characterization of inhibitors for endocannabinoid hydrolases FAAH and MAGL indicates the compound's utility in exploring therapeutic agents targeting endocannabinoid systems (Morera et al., 2012).

Mechanism of Enantioseparation in Chromatography

Dungelová et al. (2004) studied the thermodynamics of HPLC separation of enantiomers, involving derivates similar to the subject compound, to understand the chiral recognition mechanism in chromatographic separations (Dungelová et al., 2004).

Inhibitors of Tubulin Polymerization

A study by Prinz et al. (2017) on N-Heterocyclic (4-Phenylpiperazin-1-yl)methanones derived from Phenoxazine and Phenothiazine identified highly potent inhibitors of tubulin polymerization, suggesting their application in cancer therapy (Prinz et al., 2017).

properties

IUPAC Name

[4-(4-ethylpiperazin-1-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-2-14-7-9-15(10-8-14)13-5-3-12(11-16)4-6-13/h3-6,16H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFUWSSTCWTUSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634695
Record name [4-(4-Ethylpiperazin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Ethylpiperazin-1-yl)phenyl]methanol

CAS RN

402745-30-6
Record name [4-(4-Ethylpiperazin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was prepared in the manner of Step A, Example 5, using 0.4 gram (0.019 mole) of [4-(4-ethylpiperazinyl)benzaldehyde and 0.4 gram (0.01 mole) of sodium borohydride in 40 mL of absolute ethanol (available from J. T. Baker Inc.) The yield of the title compound was 0.3 gram. The NMR Spectrum was consistend with the proposed structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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